molecular formula C9H7F4NO2 B15146470 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B15146470
M. Wt: 237.15 g/mol
InChI Key: AQWNPNTWBIPKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluoro-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The resulting compound is subjected to carboxylation to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by acidic workup.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: Lacks the amino and fluoro groups, making it less versatile in terms of chemical reactivity.

    3-Fluorophenylacetic acid: Lacks the trifluoromethyl group, which can affect its hydrophobic interactions and binding affinity.

    3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Contains additional trifluoromethyl groups, which can enhance its hydrophobic interactions but may also increase steric hindrance.

Uniqueness

2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of its functional groups. The presence of an amino group, a fluoro group, and a trifluoromethyl group on the phenyl ring provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

2-[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7F4NO2/c10-6-2-4(3-7(15)16)1-5(8(6)14)9(11,12)13/h1-2H,3,14H2,(H,15,16)

InChI Key

AQWNPNTWBIPKGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.